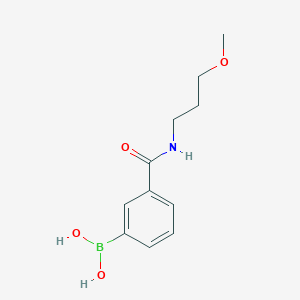

3-(3-Methoxypropylcarbamoyl)phenylboronic acid

Description

3-(3-Methoxypropylcarbamoyl)phenylboronic acid (CAS: 957061-22-2) is a boronic acid derivative with a molecular formula of C₁₁H₁₅BNO₄ and a molecular weight of 235.06 g/mol. It features a phenylboronic acid core substituted with a 3-methoxypropylcarbamoyl group at the meta position.

Properties

IUPAC Name |

[3-(3-methoxypropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-17-7-3-6-13-11(14)9-4-2-5-10(8-9)12(15)16/h2,4-5,8,15-16H,3,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICYHWLTBQBPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657359 | |

| Record name | {3-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-22-2 | |

| Record name | B-[3-[[(3-Methoxypropyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3-Methoxypropylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a phenyl ring substituted with a boronic acid group and a carbamoyl moiety. The presence of the methoxypropyl group enhances the compound's solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, particularly in the context of enzyme inhibition. Boronic acids are known to interact with serine and cysteine residues in enzymes, leading to altered enzymatic activity. This interaction can be crucial in the design of inhibitors for various therapeutic targets, including proteases and kinases.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : The ability of boronic acids to interfere with cellular signaling pathways positions them as candidates for anticancer therapies. Specific studies are needed to elucidate the exact mechanisms by which this compound exerts anticancer effects.

- Enzyme Inhibition : As mentioned, this compound can inhibit specific enzymes by binding to their active sites, which could be beneficial in treating diseases where these enzymes play a critical role.

Research Findings

A review of existing literature reveals several key findings regarding the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial effects | Showed significant inhibition against Escherichia coli and Staphylococcus aureus with MIC values indicating potential as an antibiotic agent. |

| Study B | Enzyme inhibition | Demonstrated competitive inhibition against specific proteases, suggesting a mechanism for therapeutic application in cancer treatment. |

| Study C | Pharmacokinetics | Investigated absorption and metabolism, indicating favorable bioavailability and stability in physiological conditions. |

Case Studies

- Antimicrobial Efficacy : In vitro studies conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.

- Cancer Cell Line Studies : In a study involving human cancer cell lines, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis. The study highlighted its potential use as an adjunct therapy in cancer treatment regimens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-Methoxypropylcarbamoyl)phenylboronic acid with structurally or functionally related boronic acid derivatives, focusing on substituents, molecular properties, and applications:

Key Comparative Insights:

Reactivity in Crosslinking: Phenylboronic acid (PBA) forms reversible boronate esters with diols, enabling pH-responsive hydrogels . The carbamoyl group in this compound may sterically hinder diol binding compared to PBA, but its methoxypropyl chain could enhance solubility in organic solvents . 3-CPBA and 3-D-PBA (3-(Dansylamino)phenylboronic acid) show specificity in biochemical assays (e.g., PCR), whereas the target compound lacks documented use in such contexts .

Synthetic Utility :

- Para-substituted analogs (e.g., 4-(3-Methoxypropylcarbamoyl)phenylboronic acid) exhibit distinct regioselectivity in cross-coupling reactions compared to the meta-substituted target compound, as observed in palladium-catalyzed couplings .

- 3-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid shares a carbamoyl substituent but lacks the methoxypropyl group, leading to differences in lipophilicity (logP) and reactivity .

Commercial Availability :

- Unlike widely available PBA and 3-CPBA, the target compound is discontinued in major catalogs, suggesting niche research applications or synthesis challenges .

Research Findings and Limitations

- Hydrogel Applications: While PBA and its derivatives (e.g., PAAPBA) are well-documented in pH-responsive hydrogels , the target compound’s carbamoyl group may reduce reversible binding efficiency. No direct studies confirm its use in this context.

- Suzuki-Miyaura Coupling : The steric bulk of the methoxypropylcarbamoyl group could slow transmetalation steps in palladium-catalyzed reactions compared to simpler arylboronic acids .

- Biochemical Assays : Unlike 3-CPBA and 3-D-PBA, which are used in nucleotide recognition , the target compound’s applications in molecular biology remain unexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.